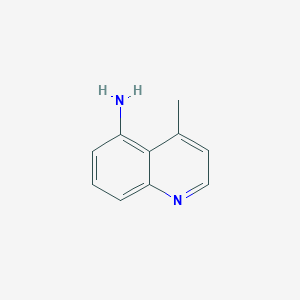

4-甲基喹啉-5-胺

描述

4-Methylquinolin-5-amine is a compound that belongs to the class of quinoline derivatives . It is a heterocyclic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Synthesis Analysis

Quinoline and its analogues have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 4-Methylquinolin-5-amine consists of a benzene ring fused with a pyridine moiety, with the molecular formula C10H10N2 .Chemical Reactions Analysis

Quinoline derivatives have been synthesized and functionalized for biological and pharmaceutical activities . The synthesis of quinoline derivatives often involves condensation reactions, followed by ring closure .科学研究应用

无溶剂合成

已开发出一种在微波辐照下进行无溶剂合成的方法来生产 N-取代的 4-氨基-2-甲基喹唑啉,展示了一种不产生副产物的环保方法。该方法突出了无溶剂合成在喹啉衍生物生产中的效率和环境效益 (Kurteva, Dimitrov, & Zlatanova, 2005)。

抗癌剂

N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺的发现导致了一种有效的抗癌剂,具有很高的血脑屏障穿透性。该化合物有效地诱导凋亡,并在人 MX-1 乳腺癌和其他小鼠异种移植癌症模型中显示出疗效,代表了抗癌药物开发的一个有希望的方向 (Sirisoma 等,2009)。

喹啉衍生物的氨化

已经研究了使用酰胺溶剂对 4-氯-2-苯基喹啉衍生物进行氨化,从而得到新型的 4-氨基-2-苯基喹啉衍生物。这项研究提供了对喹啉衍生物在合成各种化合物中的反应性和潜在应用的见解 (Tsai 等,2008)。

喹啉衍生物的合成

已经开发出一种 Cu 催化的需氧氧化环化方法来合成 α-O-、S- 和 N-取代的 4-甲基喹啉衍生物。这种创新的合成方法突出了喹啉衍生物在创建生物活性分子方面的多功能性,为药物发现和开发提供了新的途径 (Sharma & Liu, 2015)。

抗菌活性

带有 1,2,3-三唑部分的喹啉衍生物的设计和合成导致了对病原菌株具有显着体外抗菌和抗真菌活性的化合物。这项研究强调了喹啉衍生物作为有效抗菌剂的潜力,为开发新的感染治疗方法奠定了基础 (Thomas, Adhikari, & Shetty, 2010)。

作用机制

Target of Action

4-Methylquinolin-5-amine, like other quinoline derivatives, primarily targets the PI3K/AKT/mTOR pathway proteins . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .

Mode of Action

The compound interacts with its targets by binding to the PI3K/AKT/mTOR pathway proteins. The binding energy with these proteins is relatively low, indicating a strong interaction . This interaction results in changes in the pathway, affecting the balance between apoptosis and cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by 4-Methylquinolin-5-amine is the PI3K/AKT/mTOR pathway . This pathway is involved in cell survival, growth, and proliferation. When this pathway is inhibited, it can lead to increased apoptosis and decreased cell proliferation, which is beneficial in the treatment of cancers .

Pharmacokinetics

This suggests that the compound has suitable bioavailability for therapeutic use .

Result of Action

The result of 4-Methylquinolin-5-amine’s action is the inhibition of the PI3K/AKT/mTOR pathway, leading to increased apoptosis and decreased cell proliferation . In a non-small cell lung cancer cell line, A549, one of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, was found to be active with an inhibition concentration value of (IC50) 29.4 μM .

安全和危害

未来方向

Quinoline derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Future research may focus on the synthesis of bioactive derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .

属性

IUPAC Name |

4-methylquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-6-12-9-4-2-3-8(11)10(7)9/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSWMEOYZKDHDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NC2=CC=CC(=C12)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

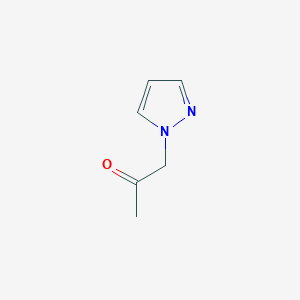

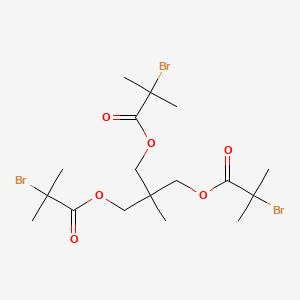

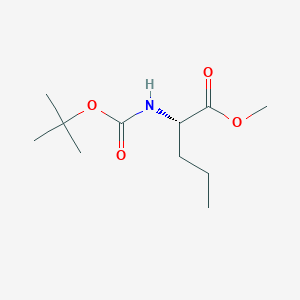

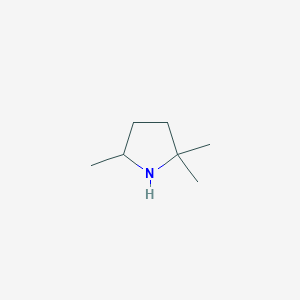

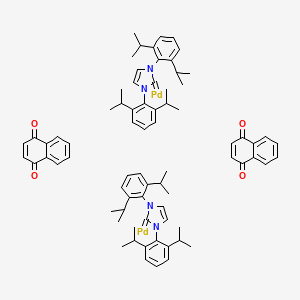

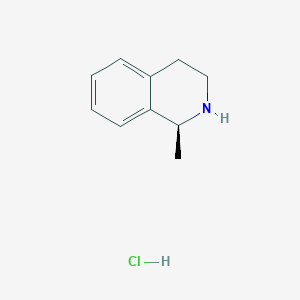

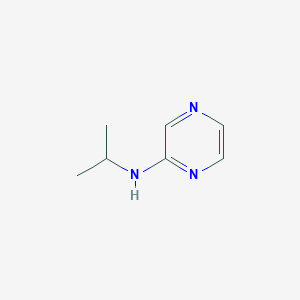

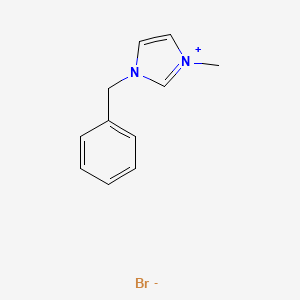

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(methylthio)phenyl]thiourea](/img/structure/B3148588.png)

![Imidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B3148602.png)